
(2,3,4,5,6-pentafluorophenyl) 2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys(Fmoc)-OPfp, also known as N-α-Fmoc-N-ε-Fmoc-L-lysine pentafluorophenyl ester, is a derivative of lysine used in peptide synthesis. The compound is characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the α and ε amino groups of lysine, and a pentafluorophenyl (Pfp) ester at the carboxyl terminus. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Fmoc)-OPfp typically involves the following steps:
Protection of Lysine: The lysine molecule is first protected at the α and ε amino groups with Fmoc groups. This is achieved by reacting lysine with Fmoc-OSu (fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).
Activation of Carboxyl Group: The carboxyl group of the protected lysine is then activated by converting it into a pentafluorophenyl ester. This is done by reacting the Fmoc-protected lysine with pentafluorophenyl trifluoroacetate (Pfp-TFA) in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-Lys(Fmoc)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Lys(Fmoc)-OPfp undergoes several types of chemical reactions, including:
Deprotection: The Fmoc groups can be removed under basic conditions using piperidine or other secondary amines. This reaction is essential in SPPS to expose the amino groups for subsequent peptide bond formation.
Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds. This reaction is commonly used in the elongation of peptide chains during SPPS.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.
Coupling: The coupling reaction typically involves the use of bases such as DIPEA and solvents like DMF or DCM.
Major Products Formed
Deprotection: Removal of Fmoc groups yields free amino groups.
Coupling: Formation of peptide bonds results in the elongation of the peptide chain.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Lys(Fmoc)-OPfp is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and activation of lysine residues, facilitating the construction of complex peptide sequences.
Biology
In biological research, Fmoc-Lys(Fmoc)-OPfp is used to synthesize peptides that are employed in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
The compound is used in the development of peptide-based therapeutics and diagnostic agents. Peptides synthesized using Fmoc-Lys(Fmoc)-OPfp are investigated for their potential as drugs for various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, Fmoc-Lys(Fmoc)-OPfp is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for biomedical applications, such as hydrogels and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Fmoc-Lys(Fmoc)-OPfp in peptide synthesis involves the selective protection and activation of lysine residues. The Fmoc groups protect the amino groups from unwanted reactions, while the pentafluorophenyl ester activates the carboxyl group for peptide bond formation. The removal of Fmoc groups under basic conditions exposes the amino groups, allowing for the sequential addition of amino acids to build the peptide chain.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: This compound has a tert-butyloxycarbonyl (Boc) group protecting the ε amino group instead of an Fmoc group. It is used in peptide synthesis but requires different deprotection conditions.
Fmoc-Lys(Mtt)-OH: This compound has a 4-methyltrityl (Mtt) group protecting the ε amino group. It is used for orthogonal protection strategies in peptide synthesis.
Uniqueness
Fmoc-Lys(Fmoc)-OPfp is unique due to the presence of two Fmoc groups, which provide orthogonal protection for the α and ε amino groups. This allows for greater flexibility in peptide synthesis, enabling the selective deprotection and activation of specific sites within the peptide chain. The pentafluorophenyl ester further enhances its reactivity, making it a valuable tool in the synthesis of complex peptides.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVHZCPMVZYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33F5N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
![carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)


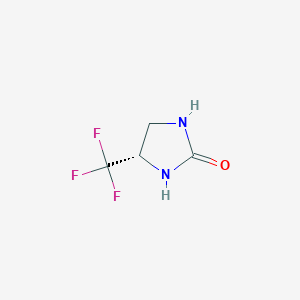
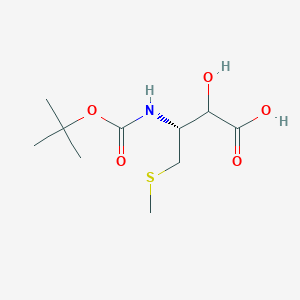
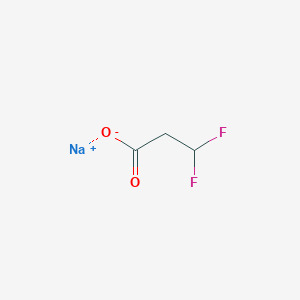
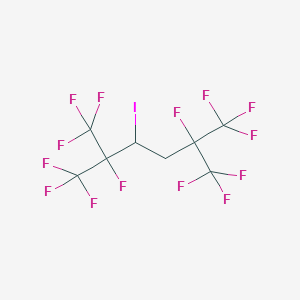
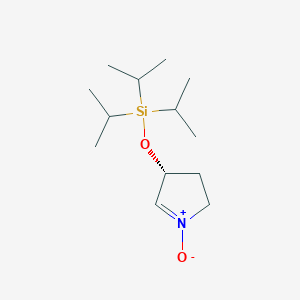
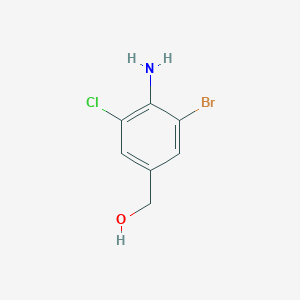
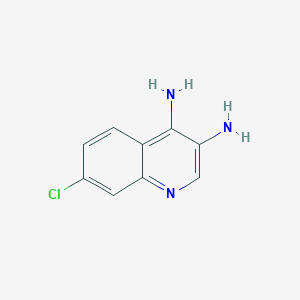
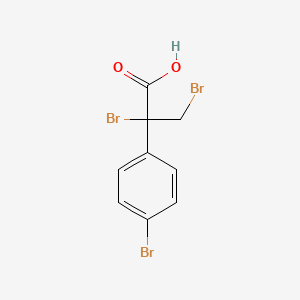
![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

